Spiradoline mesylate
Overview
Description
Synthesis Analysis
The synthesis of spiradoline mesylate involves complex chemical reactions, highlighting its innovative design for targeted therapeutic effects. A notable study describes the formation of a new degradation product in aqueous solutions of spiradoline mesylate, emphasizing the compound's stability and the intricate reactions it undergoes under certain conditions. The degradation involves oxidation facilitated by an oxygen radical, forming a structure with an imidazolidine ring, indicative of spiradoline's reactive nature and the need for careful handling during synthesis (Ogata, Shimizu, & Abe, 1993).
Molecular Structure Analysis
The molecular structure of spiradoline mesylate is characterized by its selective affinity for the kappa-opioid receptor, attributed to its arylacetamide framework. Investigations into the enantiomers of spiradoline revealed that the (-) enantiomer is principally responsible for its kappa agonist properties, a discovery that underscores the importance of stereochemistry in the drug's pharmacological activity. This selective receptor affinity is crucial for spiradoline's analgesic and potential neuroprotective effects without the significant adverse effects associated with other opioid agonists (Wadenberg, 2006).
Chemical Reactions and Properties
Spiradoline mesylate undergoes oxidation reactions, leading to the formation of degradation products, a process significantly influenced by the presence of oxygen radicals. This oxidative degradation emphasizes the compound's sensitivity to environmental conditions and its reactive chemical nature. Such reactions are pivotal for understanding spiradoline's stability and shelf life, impacting its formulation and storage (Ogata, Shimizu, & Abe, 1993).
Physical Properties Analysis
While specific studies detailing the physical properties of spiradoline mesylate were not identified, the general understanding of its solubility, degradation behavior in aqueous solutions, and stability under various temperatures provides insight into its pharmacokinetic profile. These properties are essential for determining the drug's absorption, distribution, metabolism, and excretion characteristics, crucial for its therapeutic efficacy and safety.
Chemical Properties Analysis
The chemical properties of spiradoline mesylate, including its reactivity, stereochemistry, and selective kappa-opioid receptor affinity, underpin its pharmacological actions. Its ability to undergo specific chemical reactions, form stable compounds under certain conditions, and selectively bind to target receptors without significant interaction with mu receptors contributes to its analgesic potency and reduced side effect profile. These characteristics highlight the therapeutic potential of spiradoline mesylate, necessitating further research to optimize its clinical applications.
For more comprehensive insights into spiradoline mesylate's synthesis, molecular structure, and chemical properties, the following references provide detailed information:
Scientific Research Applications
Analgesic Activity
Spiradoline mesylate, a kappa opioid agonist, has been studied for its analgesic properties. It has been found to possess potent analgesic activity, sometimes exceeding that of morphine. This effectiveness is evident in various assays such as the hot plate, tail-pinch, and acetic acid-induced writhing assays, demonstrating a broad range of pain-relief applications (Kunihara et al., 1989). Furthermore, spiradoline's analgesic effects are well-documented in animal studies, notably in mice and rats (Wadenberg, 2006).
Neuroprotective Properties
Spiradoline has been indicated to have neuroprotective properties, particularly in models of ischemia. Studies involving gerbils have shown that treatment with spiradoline can significantly reduce postischemic necrosis of hippocampal CA1 neurons, suggesting a potential application in mitigating neuronal damage following ischemic events (Hall & Pazara, 1988).
Effects on Neuroendocrine Function
Research has shown that spiradoline can impact neuroendocrine functions. For example, a pilot study in patients with Tourette's syndrome revealed that spiradoline can significantly alter tic frequencies and affect growth hormone secretion, suggesting a complex interaction with the endocrine system (Chappell et al., 1993).
Cardiovascular Effects
Spiradoline mesylate has been observed to influence the cardiovascular system. Studies have noted its potential in producing cardiovascular depressant effects, indicating a possible application in managing conditions related to heart rate and blood pressure (Hall, Wolf & Mccall, 1988).
Dopaminergic System Interaction
The compound has been shown to interact with the central dopaminergic system. This interaction could have implications in the treatment of psychiatric conditions and chronic conditions resulting from excessive dopamine release, as kappa agonists like spiradoline have been found to inhibit dopamine release (Donzanti et al., 1992).
Ion Channel Modulation
Spiradoline has been identified to modulate ion channels, particularly sodium channels in myocardial tissue. This property underlies its antiarrhythmic actions, suggesting a potential therapeutic use in arrhythmia management (Pugsley et al., 1998).
Safety And Hazards
Although Spiradoline had promising effects in animal tests of analgesia and a reasonably good safety profile in preliminary studies, it did not replace morphine as an analgesic . The available clinical data suggest that Spiradoline produces disturbing adverse effects such as diuresis, sedation, and dysphoria at doses lower than those needed for analgesic effects .
Future Directions
Future development of Spiradoline-like analgesic compounds should preferably focus on reducing unwanted effects on the central nervous system . Spiradoline, which is currently commercially available for preclinical research, might prove useful in some psychiatric conditions and possibly as a neuroprotective agent .
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEZDPDAYTVKKG-JLBKCEDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007385 | |
Record name | Spiradoline mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiradoline mesylate | |
CAS RN |
87173-97-5 | |
Record name | Spiradoline mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87173-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiradoline mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiradoline mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRADOLINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E85084FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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